Vandetanib vs. Cabozantinib: Comparative Safety – Lower Incidence of Severe Hypertension
In cross‑study comparable analysis of phase III trials, Vandetanib (300 mg daily) produced a grade 3/4 hypertension rate of 9% (any grade 32%) [1], whereas cabozantinib (140 mg daily) produced a grade 3/4 hypertension rate of 41% (any grade 84%) [2]. The absolute risk difference for any‑grade hypertension is 52 percentage points lower with Vandetanib. Both drugs were evaluated in similar metastatic MTC populations (prior TKI‑naïve, measurable disease).
| Evidence Dimension | Incidence of any-grade treatment-emergent hypertension |
|---|---|
| Target Compound Data | 32% (any grade), 9% (grade 3/4) |
| Comparator Or Baseline | Cabozantinib: 84% (any grade), 41% (grade 3/4) |
| Quantified Difference | 52% lower any-grade hypertension with Vandetanib |
| Conditions | Phase III randomized placebo-controlled trials (ZETA for Vandetanib; EXAM for cabozantinib), metastatic MTC patients, once‑daily oral dosing |
Why This Matters
For research protocols or clinical procurement requiring lower cardiovascular stress or when studying hypertension‑independent mechanisms, Vandetanib offers a quantifiable safety advantage over the most potent alternative RET inhibitor.
- [1] Wells, S. A., Robinson, B. G., Gagel, R. F., Dralle, H., Fagin, J. A., Santoro, M., ... & Elisei, R. (2012). Vandetanib in patients with locally advanced or metastatic medullary thyroid cancer: a randomized, double-blind phase III trial. Journal of Clinical Oncology, 30(2), 134-141. View Source
- [2] Elisei, R., Schlumberger, M. J., Müller, S. P., Schöffski, P., Brose, M. S., Shah, M. H., ... & Sherman, S. I. (2013). Cabozantinib in progressive medullary thyroid cancer. Journal of Clinical Oncology, 31(29), 3639-3646. View Source
